molecular formula C10H10Zr B6337301 Bis(cyclopentadienyl)zirconium(IV) dihydride CAS No. 37342-98-6

Bis(cyclopentadienyl)zirconium(IV) dihydride

Cat. No.: B6337301
CAS No.: 37342-98-6
M. Wt: 221.41 g/mol
InChI Key: MSWIXEBCYIMCRZ-UHFFFAOYSA-N
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Description

Contextualization within Organometallic Zirconium Chemistry

Bis(cyclopentadienyl)zirconium(IV) dihydride belongs to the class of organometallic compounds known as metallocenes, specifically zirconocenes. Zirconocenes are characterized by a central zirconium atom bonded to two cyclopentadienyl (B1206354) rings. wikipedia.org The parent zirconocene (B1252598), with the formula Cp₂Zr, is a hypothetical compound that has not been isolated due to its instability. wikipedia.org To achieve stability, the zirconocene fragment requires additional ligands. wikipedia.org

In the case of this compound, two hydride ligands are bonded to the zirconium center, satisfying its coordination sphere. This compound is a key player in the broader family of zirconocene derivatives, which includes zirconocene dihalides like zirconocene dichloride (Cp₂ZrCl₂). wikipedia.orgereztech.com Zirconocene dichloride is a common starting material for the synthesis of other zirconocene complexes, including the dihydride and the more widely used zirconocene chloride hydride (Cp₂ZrHCl), famously known as Schwartz's reagent. ereztech.comwikipedia.org The chemistry of these compounds is largely defined by the reactivity of the zirconium-hydride and zirconium-carbon bonds, which allows for a wide array of chemical transformations. nih.gov

Historical Development of Research on Zirconocene Dihydrides

The exploration of organozirconium compounds began in the mid-20th century. In 1954, Wilkinson and Birmingham described the synthesis of zirconocene dihalides, which were among the earliest examples of organozirconium compounds. wikipedia.org This foundational work set the stage for the development of other zirconocene derivatives.

The preparation of zirconocene hydrides followed, with the synthesis of this compound being a significant step. A common method for its preparation involves the reduction of zirconocene dichloride with a suitable hydride source, such as lithium aluminum hydride. orgsyn.org However, this reduction can sometimes lead to the over-reduction to the dihydride when the monochloride hydride (Schwartz's reagent) is the desired product. orgsyn.org It was later discovered that treating this compound with methylene (B1212753) chloride can convert it into Schwartz's reagent. orgsyn.org This reactivity highlights the close relationship and interconversion between these two important zirconocene hydrides. While Schwartz's reagent, first prepared by Wailes and Weigold, gained prominence for its synthetic utility in the 1970s through the work of Jeffrey Schwartz and Donald W. Hart, the dihydride remains a crucial precursor and a subject of study in its own right. thermofisher.comchemeurope.com

Overview of Key Academic Research Trajectories

The primary academic research trajectory involving this compound is intrinsically linked to its role as a precursor to Schwartz's reagent and its applications in hydrozirconation. researchgate.net Hydrozirconation is a powerful chemical reaction where a zirconium-hydride bond adds across a carbon-carbon double or triple bond. chemeurope.comilpi.com This process generates organozirconium intermediates that can be further reacted with a variety of electrophiles to produce a wide range of functionalized organic molecules. thermofisher.comnih.gov

Key research areas stemming from the chemistry of zirconocene hydrides include:

Hydrozirconation of Alkenes and Alkynes: This is the most well-known application, allowing for the conversion of unsaturated hydrocarbons into versatile organozirconium intermediates. The reaction is highly regioselective and stereoselective, typically proceeding via syn-addition. chemeurope.comnih.gov

Reduction of Carbonyl Compounds: Zirconocene hydrides have been investigated for the reduction of various carbonyl-containing functional groups, including ketones, aldehydes, and lactones. nih.govacs.org

Catalysis: Research has focused on developing catalytic cycles involving zirconocene hydrides. This includes the in-situ generation of the active hydride species from more stable precursors like zirconocene dichloride, enabling catalytic reductions and other transformations. nih.govacs.org

Functionalization of Dinitrogen: Advanced research has explored the use of bis(cyclopentadienyl) complexes of zirconium for the functionalization of dinitrogen (N₂), a critical process for ammonia (B1221849) synthesis and other nitrogen fixation strategies. rsc.orgnih.gov

The following interactive data tables provide a summary of the properties of this compound and an overview of its key reactions.

Table 1: Properties of this compound

Property Value
Chemical Formula C₁₀H₁₂Zr
Molecular Weight 223.43 g/mol
Appearance White to off-white powder

| CAS Number | 37342-98-6 |

Table 2: Key Reactions of this compound and its Derivatives

Reaction Type Description
Conversion to Schwartz's Reagent Reacts with methylene chloride to form Bis(cyclopentadienyl)zirconium(IV) chloride hydride.
Hydrozirconation The related Schwartz's reagent adds a Zr-H bond across alkenes and alkynes.
Reduction Reduces various functional groups, including amides to aldehydes.

| Carbonylation | Organozirconium intermediates from hydrozirconation can react with carbon monoxide. |

Properties

InChI

InChI=1S/2C5H5.Zr/c2*1-2-4-5-3-1;/h2*1-5H;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSWIXEBCYIMCRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[CH]C=C1.C1=C[CH]C=C1.[Zr]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Zr
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Bis Cyclopentadienyl Zirconium Iv Dihydride As a Chemical Reagent

Established Synthetic Pathways and Precursors

The primary and most established method for synthesizing bis(cyclopentadienyl)zirconium(IV) dihydride involves the reduction of a zirconocene (B1252598) dihalide precursor. The selection of the reducing agent and the reaction conditions are critical to favor the formation of the dihydride over other reduced species.

The most common precursor for this synthesis is bis(cyclopentadienyl)zirconium(IV) dichloride, also known as zirconocene dichloride. wikipedia.orgorgsyn.orgereztech.com This stable, commercially available white crystalline solid serves as the starting point for accessing various zirconocene derivatives. ereztech.comchemicalbook.com

The synthesis is typically achieved by treating zirconocene dichloride with a powerful hydride-donating reducing agent. Lithium aluminum hydride (LiAlH₄) is frequently employed for this transformation. orgsyn.org The reaction stoichiometry is crucial; an excess or uncontrolled addition of the reducing agent can lead to the formation of this compound, sometimes as an "overreduction" product when the intended target is the monochloride hydride (Schwartz's reagent). orgsyn.org

A representative reaction scheme is the reduction of zirconocene dichloride with lithium aluminum hydride in an appropriate ethereal solvent, such as tetrahydrofuran (B95107) (THF). orgsyn.org This process yields a mixture of the dihydride and the monochloride hydride. orgsyn.org Subsequent purification steps or specific reaction modifications are necessary to isolate the pure dihydride. An alternative approach involves the in-situ generation of the reagent for immediate use in subsequent chemical transformations. acs.orggoogle.com

Table 1: Key Precursors and Reagents for Synthesis

Compound Name Formula Role in Synthesis
Bis(cyclopentadienyl)zirconium(IV) dichloride (C₅H₅)₂ZrCl₂ Primary Precursor
Lithium aluminum hydride LiAlH₄ Reducing Agent

Considerations for Handling and Solution Preparation in Research Settings

The practical application of this compound in a research setting is governed by its chemical instability in the presence of air and moisture. acs.orgwikipedia.org Like many organometallic compounds, it requires specialized handling techniques to maintain its integrity and reactivity. wikipedia.org

The solubility of zirconocene hydrides, in general, is limited in common organic solvents. wikipedia.orgacs.org This poor solubility can present challenges for solution-phase reactions and characterization.

Tetrahydrofuran (THF): This is one of the most common solvents used for reactions involving zirconocene complexes. orgsyn.org As a coordinating solvent, it can help to solvate the metallic center and potentially break up dimeric or oligomeric structures that may exist in the solid state, thereby improving solubility and reactivity. santiago-lab.com Dissolution often requires gentle heating and stirring under an inert atmosphere. orgsyn.org

Aromatic Hydrocarbons: Solvents like benzene (B151609) or toluene (B28343) are also used, particularly for spectroscopic analysis (e.g., benzene-d₆ for NMR spectroscopy). orgsyn.org

Ethereal Solvents: Diethyl ether is another solvent employed, often in the context of being the solvent for the reducing agent during synthesis. orgsyn.org

The dissolution process should always be conducted under a controlled, inert atmosphere. The solid reagent is typically added to a flask containing freshly dried and deoxygenated solvent. orgsyn.org Gentle agitation or sonication may be required to facilitate the dissolution of the sparingly soluble compound.

Table 2: Common Solvents for this compound

Solvent Formula Typical Use Considerations
Tetrahydrofuran (THF) C₄H₈O Reaction medium, Dissolution Must be rigorously dried and deoxygenated. orgsyn.org
Benzene-d₆ C₆D₆ NMR Spectroscopy Must be degassed and stored over molecular sieves. orgsyn.org

Due to its high sensitivity to oxygen and water, all manipulations of this compound must be performed using stringent air-free techniques. acs.orgwikipedia.orgenamine.net Exposure to the atmosphere can lead to rapid decomposition and loss of reactivity.

Glovebox: An inert atmosphere glovebox, typically filled with argon or nitrogen, is the preferred environment for handling and weighing the solid reagent. wikipedia.org This provides a controlled environment with very low levels of oxygen and moisture.

Schlenk Line: For solution-based manipulations and reactions, a Schlenk line is standard equipment. wikipedia.orgcaltech.edu This apparatus allows for the evacuation of air from glassware and backfilling with an inert gas. All glassware must be thoroughly oven- or flame-dried before use to remove any adsorbed moisture. youtube.comlibretexts.org

Syringe and Cannula Transfers: Reagents and solutions are transferred between flasks using gas-tight syringes or stainless-steel cannulas under a positive pressure of inert gas to prevent the introduction of air. libretexts.org This is particularly important when adding reagents to a solution of the zirconium complex.

Before any synthesis or reaction, all solvents must be rigorously purified. This typically involves distillation from potent drying agents under an inert atmosphere (e.g., distilling THF from a sodium/benzophenone ketyl). orgsyn.org These controlled atmosphere techniques are essential for obtaining reliable and reproducible results in research involving this reactive organometallic compound. wikipedia.orgcaltech.edu

Reactivity and Mechanistic Studies of Bis Cyclopentadienyl Zirconium Iv Dihydride

Fundamental Reaction Pathways and Transformations

The chemical behavior of bis(cyclopentadienyl)zirconium(IV) dihydride is characterized by several key reaction types, including hydride transfer, ligand exchange, and interactions with acidic species. These pathways are foundational to its utility in catalysis and stoichiometric reactions.

Hydride Transfer Chemistry

Hydride transfer from the zirconium center to an organic substrate is a pivotal step in many reductions and catalytic cycles. yale.edu Transition metal hydrides are common intermediates in catalysis, and the transfer of a hydride is often the rate-limiting step. yale.edu The propensity of a metal hydride to donate a hydride ion can be described by its thermodynamic and kinetic hydricity. yale.edu

In a recently developed method for the catalytic reduction of carbonyls, a zirconium hydride catalyst is generated in situ from zirconocene (B1252598) dichloride. The proposed mechanism involves the reduction of ketones through a sequence of hydrozirconation and σ-bond metathesis to produce a silyl ether, which is then desilylated to yield the alcohol. acs.org The regeneration of the active hydride catalyst is considered the rate-limiting step in this cycle. acs.org The transfer of a hydride to carbon dioxide is another important reaction, relevant to the utilization of CO2 as a chemical feedstock. yale.edu

Interactions with Protic and Lewis Acids

The interaction of this compound and related complexes with acids is critical to understanding their stability and reactivity. Related bis(cyclopentadienyl)zirconium dinitrogen complexes have been shown to react with weak Brønsted acids such as water and ethanol, leading to dinitrogen functionalization. rsc.org

The Lewis acidity of zirconium complexes also plays a significant role in their reactivity. The functionalization of related arsenic-containing zirconocene complexes has been explored through their coordination behavior with various Lewis acids. nih.gov Depending on the steric and electronic properties of the Lewis acid, different coordination modes and products can be achieved. nih.govrsc.org For example, the reaction with [B(C6F5)3] leads to a mono-substituted product due to the significant steric bulk of the Lewis acid. nih.gov The unique combination of antiaromaticity and high Lewis acidity in some boron-containing compounds (boroles) enables the metal-free activation of dihydrogen, a concept that underscores the importance of Lewis acidity in bond activation. wikipedia.org

Detailed Mechanistic Elucidations of Zirconium-Mediated Processes

Elucidating the precise mechanisms of reactions involving this compound requires a combination of advanced analytical techniques. Spectroscopic and kinetic studies are invaluable for identifying intermediates and determining the rates of individual reaction steps.

Spectroscopic Investigations of Reaction Intermediates

Spectroscopic methods are essential for characterizing the transient species that form during a chemical reaction. NMR spectroscopy is a particularly powerful tool for this purpose. In studies of a catalytic diastereoselective reduction, ¹H and ¹⁹F NMR spectroscopy were used to gain insight into the reaction mechanism. chemrxiv.org For example, ¹⁹F NMR was employed to monitor the reaction of zirconocene dichloride with tetrabutylammonium fluoride (TBAF) and dimethoxy(methyl)silane (DMMS), providing direct evidence for a metathesis reaction between a zirconium fluoride intermediate and the silyl hydride. chemrxiv.org

The structural identification of organometallic complexes formed during ligand exchange reactions is also heavily reliant on 1D and 2D NMR techniques, including COSY, HSQC, and HMBC. researchgate.net In addition to NMR, infrared (IR) spectroscopy helps in identifying the coordination of ligands by observing characteristic vibrational bands. researchgate.net For more complex systems and fast reactions, advanced techniques like femtosecond transient absorption (fs-TA) spectroscopy can be used to probe excited-state dynamics and identify short-lived intermediates. nih.gov

Spectroscopic TechniqueApplication in Zirconium ChemistryObserved Species / Information GainedReference
¹H and ¹⁹F NMRMechanistic study of catalytic reductionEvidence of metathesis between zirconium fluoride and silyl hydride chemrxiv.org
1D and 2D NMR (COSY, HSQC, HMBC)Structural identification of ligand exchange productsCharacterization of bis-(cyclopentadienyl)ethylzirconium chloride researchgate.net
Infrared (IR) SpectroscopyCharacterization of coordination complexesAssignment of metal-donor vibrational bands researchgate.net
Femtosecond Transient Absorption (fs-TA)Probing excited-state dynamics of Zr(IV) complexesAssignment of ground state bleaches and excited state absorption bands nih.gov

Kinetic Analysis of Reaction Steps

Kinetic studies provide quantitative data on reaction rates and activation parameters, which are crucial for distinguishing between proposed mechanisms. For example, kinetic measurements, along with isotopic labeling and computational studies, have been used to investigate N–H bond-forming reactions involving dinitrogen functionalization by related zirconium complexes. These studies support a mechanism involving a highly ordered, four-centered transition state for 1,2-addition. rsc.org

The study of hydride transfer reactions also benefits from kinetic analysis, which helps to establish linear free energy relationships (LFERs) between thermodynamic and kinetic hydricity. yale.edu Understanding the rates of ligand exchange is also critical. Transition metal complexes are classified as labile (fast exchange, half-life ≤ 1 minute) or inert (slow exchange) based on kinetic measurements. libretexts.org The rate law for a ligand substitution reaction can help to determine whether the mechanism is primarily dissociative or associative. libretexts.org For instance, a first-order rate law, independent of the incoming ligand's concentration, is characteristic of a dissociative mechanism. libretexts.org

Process StudiedKinetic Method/ObservationMechanistic InsightReference
N-H Bond FormationKinetic measurements, isotopic labelingConsistent with a four-centered transition state for 1,2-addition rsc.org
Hydride TransferLinear Free Energy Relationships (LFERs)Correlates thermodynamic (ΔG°H-) and kinetic (ΔG‡H-) hydricity yale.edu
Ligand ExchangeRate law determination (e.g., dependence on ligand concentration)Distinguishes between dissociative, associative, and interchange mechanisms libretexts.org
Carbonyl ReductionEnthalpic considerationsRegeneration of the hydride catalyst is proposed as the rate-limiting step acs.org

Stereochemical Aspects of Reactivity and Selectivity

The reactivity of this compound and its related monochloride derivative, Schwartz's reagent, is characterized by a high degree of stereochemical control. This control is evident in various transformations, including hydrozirconation of unsaturated bonds and the reduction of polarized functional groups. The stereochemical outcome of these reactions is a critical aspect of their utility in organic synthesis, allowing for the predictable formation of specific stereoisomers.

A fundamental stereochemical feature of the hydrozirconation of alkenes and alkynes is the syn-addition of the zirconium-hydride bond across the multiple bond. nichia.co.jpenamine.netwikipedia.org This process establishes a defined relative stereochemistry in the resulting alkyl- or alkenylzirconium intermediate, which is then typically retained in subsequent reactions with electrophiles. For alkynes, this syn-addition leads to the formation of cis-alkenylzirconium species. enamine.net The regioselectivity of the addition is primarily governed by steric factors, with the zirconium moiety adding to the less sterically hindered position of the multiple bond. enamine.net

Beyond the inherent syn-selectivity of the addition, the stereochemical course of reactions can be influenced by directing groups within the substrate, leading to high diastereoselectivity. For instance, the hydrozirconation of homopropargylic alcohols demonstrates the powerful directing effect of a hydroxyl group. nih.gov The reaction proceeds to generate vinyl-metal species where the zirconium fragment is positioned proximal to the alkoxide, which is formed by the reaction of the alcohol with the hydride reagent. nih.gov This directed hydrometalation allows for predictable control over both regiochemistry and stereochemistry. nih.gov

In the context of diastereoselective reductions, Schwartz's reagent has been effectively employed for the chiral synthesis of benzylamines from sulfinyl ketimines. acs.orgresearchgate.net The reaction exhibits high diastereoselectivity, which is rationalized by a cyclic, half-chair transition state. acs.org The high oxophilicity of zirconium drives coordination to the sulfinyl oxygen, creating an organized transition state. The stereochemical outcome is dictated by the minimization of steric interactions between the bulky cyclopentadienyl (B1206354) (Cp) ligands on zirconium and the substituents on the imine. acs.orgresearchgate.net This approach tolerates a wide array of functional groups, including those that are typically sensitive to other hydride reagents. acs.org

EntryDiastereomeric Ratio (d.r.)Yield (%)
1PhMe>20:177
24-MeO-PhMe>20:182
34-F-PhMe>20:181
42-Cl-PhMe>20:174
5PhEt10:185
6Phi-Pr3:188

This table presents data on the diastereoselective reduction of various sulfinyl ketimines using Schwartz's reagent. The high diastereomeric ratios observed, particularly for substrates with a methyl group at the R² position, highlight the excellent stereochemical control of the reaction. Data sourced from research findings. acs.org

Furthermore, catalytic enantioselective transformations have been developed by combining hydrozirconation with chiral catalysts. Alkylzirconium reagents, generated in situ from the hydrozirconation of alkenes, can be added to aldehydes in the presence of a chiral ligand and a titanium(IV) isopropoxide promoter. nih.gov This methodology facilitates the synthesis of valuable chiral secondary alcohols with moderate to good enantioselectivities. nih.gov The reaction proceeds under mild conditions and is compatible with various functionalized alkenes. nih.gov

EntryAldehydeAlkeneEnantiomeric Excess (% ee)Yield (%)
1Cyclohexanecarboxaldehyde1-Hexene8441
2Isobutyraldehyde1-Hexene7645
32-Ethylbutanal1-Hexene7054
4Pivalaldehyde1-Hexene5627
5Cyclohexanecarboxaldehyde4-Phenyl-1-butene8639

This table showcases the results of the catalytic enantioselective addition of alkylzirconium reagents (formed via hydrozirconation) to various aliphatic aldehydes. The use of a chiral Ph-BINMOL ligand induces enantioselectivity in the formation of the secondary alcohol products. Data sourced from research findings. nih.gov

Catalytic Applications of Bis Cyclopentadienyl Zirconium Iv Dihydride

Hydrogenation Catalysis

While Bis(cyclopentadienyl)zirconium(IV) dihydride is a source of hydride, its direct catalytic application in the selective hydrogenation of unsaturated hydrocarbons is not extensively documented in readily available literature. The closely related Schwartz's reagent, Bis(cyclopentadienyl)zirconium(IV) chloride hydride, is well-known for the stoichiometric hydrozirconation of alkenes and alkynes, which involves the addition of a Zr-H bond across the unsaturated bond. This process is a powerful tool for the functionalization of unsaturated hydrocarbons. However, catalytic cycles for hydrogenation using the dihydride itself are less commonly reported.

Selective Hydrogenation of Unsaturated Hydrocarbons (Alkenes, Alkynes)

Applications in Redox Organic Transformations

This compound has been effectively employed as a catalyst in Meerwein-Ponndorf-Verley (MPV) type reductions and Oppenauer type oxidations, demonstrating its capability to facilitate hydride transfer in these reversible redox reactions.

Meerwein-Ponndorf-Verley (MPV) Reductions

The Meerwein-Ponndorf-Verley reduction is a chemo- and stereoselective method for the reduction of aldehydes and ketones to their corresponding alcohols, typically using a secondary alcohol as the hydride source. This compound has been shown to catalyze this transformation effectively. The reaction proceeds via a six-membered ring transition state involving the zirconium center, the carbonyl substrate, and the alcohol reductant.

Below is a table summarizing the results of the Meerwein-Ponndorf-Verley type reduction of various ketones catalyzed by this compound.

Substrate (Ketone)Reductant (Alcohol)Product (Alcohol)Yield (%)
AcetophenoneIsopropanol1-Phenylethanol95
CyclohexanoneIsopropanolCyclohexanol98
BenzophenoneIsopropanolDiphenylmethanol92
4-tert-ButylcyclohexanoneIsopropanol4-tert-Butylcyclohexanol96

Oppenauer Oxidations

The Oppenauer oxidation is the reverse of the MPV reduction, where a secondary alcohol is oxidized to a ketone using a carbonyl compound as the hydride acceptor. This compound also catalyzes this reaction, facilitating the transfer of a hydride from the alcohol to the oxidant.

The following table presents data on the Oppenauer type oxidation of secondary alcohols catalyzed by this compound.

Substrate (Alcohol)Oxidant (Carbonyl)Product (Ketone)Yield (%)
1-PhenylethanolAcetoneAcetophenone93
CyclohexanolAcetoneCyclohexanone97
DiphenylmethanolAcetoneBenzophenone90
BorneolAcetoneCamphor88

Carbon-Carbon Bond Forming Reactions

The application of this compound in catalyzing carbon-carbon bond forming reactions is an area of ongoing research. While its derivatives have shown activity, the direct use of the dihydride is less documented.

Catalysis of Crossed-Aldol Condensations

Application in Tishchenko Reactions

The Tishchenko reaction is a disproportionation process where two equivalents of an aldehyde are converted into an ester. This reaction is typically catalyzed by metal alkoxides, which act as Lewis acids to activate the aldehyde carbonyl group. While various metal complexes, including those of zirconium, have been explored as catalysts for Tishchenko and related reactions, the use of this compound specifically for this purpose is not documented in scientific literature. The established mechanism for the Tishchenko reaction relies on an alkoxide-initiated pathway, which is chemically distinct from the hydride-based reactivity of this compound. Research into zirconium-catalyzed versions has focused on zirconium alkoxides, which can facilitate the necessary hemiacetal formation and subsequent intramolecular hydride transfer. rsc.orgbeilstein-journals.org

Role as a Reducing Agent in Organic Synthesis

This compound and its related monochloride derivative, Schwartz's reagent, are recognized for their utility in reducing various functional groups. However, their application in the direct hydrodehalogenation (the replacement of a halogen atom with hydrogen) of organohalogen compounds is limited and generally not a primary application.

Research has shown that carbon-halogen bonds can be tolerant to reduction conditions where a zirconocene (B1252598) hydride catalyst is employed for other transformations. For instance, in the catalytic reduction of ketones, an α-bromoketone substrate was smoothly converted to the corresponding bromohydrin in 84% yield, with the carbon-bromine bond remaining fully intact. nsf.govacs.org This indicates a high level of chemoselectivity, where the reduction of the carbonyl group is significantly favored over the cleavage of the C-Br bond under these reaction conditions. While hydrodehalogenation is a known process, particularly with palladium-based catalysts, the zirconocene hydride system does not appear to be an effective or general reagent for this specific transformation. rsc.orgnsf.gov

Table 1: Chemoselectivity in the Reduction of an α-Bromoketone
SubstrateProductYield (%)C-Br BondReference
α-BromoketoneBromohydrin84Retained nsf.gov, acs.org

Polymerization and Materials Synthesis Catalysis

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a powerful reaction for forming carbon-silicon bonds and is widely used in polymer chemistry, particularly for cross-linking silicone polymers. mdpi.com Zirconocene complexes, including derivatives of this compound, are known to catalyze hydrosilylation of alkenes. researchgate.net However, the specific application of this compound as a catalyst for step-growth polymerization via a hydrosilylation reaction between difunctional monomers (e.g., diynes and dihydrosilanes) is not extensively documented. While the fundamental catalytic activity exists, other catalysts, often based on platinum or palladium, are more commonly employed for hydrosilylation polymerization processes.

This compound is a key precursor for the synthesis of polyzirconocarbosilanes (PZCS), a class of organometallic polymers containing zirconium, silicon, and carbon in their backbone. These polymers are valuable as preceramic materials.

In a typical synthesis, the low solubility of this compound is overcome by dissolving it in a high-boiling solvent like toluene (B28343). This solution is then reacted with monomers such as diphenylsilane (B1312307) and 1,4-diethynylbenzene. The reaction proceeds via a complex mechanism involving the insertion of the unsaturated monomers into the Zr-H bonds, leading to the formation of a linear multielement polymer. The resulting polymer is often an orange powder that is soluble in common organic solvents, with reported yields as high as 93%.

The primary application of polyzirconocarbosilanes synthesized from this compound is their use as precursors in polymer-derived ceramic (PDC) routes to produce advanced composite materials. organic-chemistry.org The PDC process involves the thermal decomposition (pyrolysis) of the organometallic polymer under an inert atmosphere at high temperatures. organic-chemistry.org

During pyrolysis, the polymer undergoes a transformation from an organic-inorganic structure to a fully inorganic ceramic material. The organic side groups are cleaved, and the backbone rearranges to form a stable ceramic phase. Pyrolysis of PZCS typically yields a composite material consisting of zirconium carbide (ZrC) and silicon carbide (SiC) nanograins, often embedded in a matrix of excess carbon. organic-chemistry.org

The introduction of zirconium into the polymer backbone has several beneficial effects on the ceramization process. It can lead to continuous and controlled fragmentation during pyrolysis and result in good ceramic yields. organic-chemistry.org The presence of the zirconium species can also catalyze the conversion of the polymer structure to carbide ceramics at lower temperatures than traditional methods. The final ceramic composites, such as ZrC-SiC, are of significant interest for high-temperature applications due to their excellent thermal stability and mechanical properties. researchgate.netorganic-chemistry.org

Table 2: Pyrolysis of Zirconium-Containing Preceramic Polymers
Precursor PolymerPyrolysis Temperature (°C)AtmosphereCeramic Yield (%)Final Ceramic CompositionReference
Polyzirconocarbosilane (PZCS)850Inert71.8ZrC, SiC researchgate.net
Polyzirconocarbosilane (l-hPZCS)1400ArgonNot SpecifiedZrC, β-SiC organic-chemistry.org

Application in Polymer-Derived Ceramic (PDC) Routes for Composite Materials

Formation of ZrC-SiC Composites

The integration of this compound into preceramic polymers, such as polycarbosilanes, is a key step in the synthesis of ZrC-SiC composites via the polymer-derived ceramics (PDC) route. mdpi.com This method allows for the creation of homogeneously dispersed nano-sized zirconium carbide (ZrC) crystallites within a silicon carbide (SiC) matrix. mdpi.com The process typically involves synthesizing a polyzirconocarbosilane (PZCS) precursor, which is then subjected to pyrolysis and heat treatment. mdpi.com

During pyrolysis, the zirconium-containing polymer undergoes a transformation, leading to the formation of ZrC and SiC. mdpi.com Research has shown that after pyrolysis and subsequent heat treatment, ZrC particles with mean diameters of 15–20 nm can be formed and are uniformly distributed in a matrix of fine crystalline β-SiC with an average grain size of 6–10 nm. mdpi.com The final crystalline phase composition can be controlled through the synthesis process, with one study reporting a composition of approximately 61 wt. % ZrC and 39 wt. % SiC, as determined by semi-quantitative analysis using the Rietveld method. mdpi.com The use of a polymeric precursor route offers a distinct advantage over traditional methods like solid mixing, as it can overcome challenges related to achieving compositional and size homogeneity. researchgate.net

PropertyValue
Mean Diameter of ZrC Particles15–20 nm
Average Grain Size of β-SiC6–10 nm
Crystalline Phase Composition~61 wt. % ZrC, ~39 wt. % SiC
Influence on Thermal Behavior and Ceramization Mechanisms of Preceramic Polymers

The introduction of zirconium into the backbone of preceramic polymers significantly alters their thermal behavior and the mechanisms involved in their conversion to ceramics. mdpi.com The thermal decomposition of this compound itself is characterized by a continuous mass loss from 100 °C to 1200 °C, which results in a residue rich in carbon and containing zirconium. mdpi.com

Effect of Zirconium on Thermal BehaviorDescription
Mass Loss ProfileContinuous fragment release instead of stepwise mass losses. mdpi.comresearchgate.net
Polymer StabilityImpacts the stability of preceramic polymers, resulting in good ceramic yields. mdpi.comresearchgate.net
Ceramization ProcessInfluences the organization of the polymer structure during conversion to ceramic. mdpi.com
Modulation of Chemical Composition in Generated Ceramic Composites

A key catalytic role of incorporating this compound into preceramic polymers is its ability to modulate the chemical composition of the final ceramic composites. mdpi.com Specifically, the presence of zirconium in the preceramic polymer appears to promote the consumption of free carbon to form zirconium carbide (ZrC) at high temperatures. mdpi.com

In the pyrolysis of many silicon-based preceramic polymers, an excess of "free carbon" that is not bonded in the SiC network is often a byproduct. mdpi.com However, when a zirconium-containing precursor is used, this free carbon can react with the zirconium to form ZrC. mdpi.com This is evidenced by the notable reduction of free carbon in the final ceramic product, to the point where graphite (B72142) may not be detected in X-ray diffraction (XRD) patterns. mdpi.com This modulation of the carbon content is significant, as it allows for the production of near-stoichiometric ZrC and SiC with minimal free carbon, which can be advantageous for the material's properties. nih.gov For example, fibers consisting of near-stoichiometric ZrC and SiC with little free carbon have been obtained through a specific pyrolysis and heat treatment process. nih.gov

ComponentRole in Chemical Composition
Zirconium (from precursor) Reacts with free carbon during pyrolysis. mdpi.com
Free Carbon Consumed in the formation of ZrC, leading to its reduction in the final composite. mdpi.com
Resulting Ceramic Composed primarily of ZrC and SiC phases with minimal graphitic carbon. mdpi.comnih.gov

Applications in Advanced Materials Science and Engineering

Precursor in Thin Film Deposition Technologies

As a precursor, bis(cyclopentadienyl)zirconium(IV) dihydride offers a volatile source of zirconium for the deposition of zirconium-containing thin films. These films are critical in a variety of high-technology applications due to their desirable properties, such as high dielectric constant, thermal stability, and wear resistance. The general class of cyclopentadienyl (B1206354) precursors, to which this compound belongs, is noted for being volatile and reactive, which can lead to the formation of films with minimal impurities. azonano.com

In Chemical Vapor Deposition (CVD), a volatile precursor is introduced into a reaction chamber where it decomposes on a heated substrate to form a thin film. While a broad range of zirconium compounds are utilized in CVD, organometallic precursors are of particular interest for their potential in low-temperature deposition. mdpi.com The use of cyclopentadienyl-based zirconium compounds in CVD has been investigated for producing materials like zirconium carbide and zirconium dioxide. tue.nlgoogle.com These precursors are valued for their ability to deposit films with high purity. azonano.com Specifically, related bis(cyclopentadienyl)zirconium(IV) compounds have been used to deposit zirconium dioxide films. google.com

Atomic Layer Deposition (ALD) is a more refined thin film deposition technique that allows for atomic-level thickness control, which is crucial for modern semiconductor manufacturing. azonano.com The self-limiting nature of ALD reactions enables the deposition of highly conformal and uniform films over complex, high-aspect-ratio structures. azonano.combaldengineering.com Various zirconium precursors are employed in ALD to create zirconium-containing films. google.comgoogle.com Cyclopentadienyl-based precursors are considered attractive for ALD due to their volatility and reactivity, which can facilitate higher growth rates at lower temperatures compared to other precursor types like chlorides. researchgate.net

In the semiconductor industry, there is a continuous drive to miniaturize devices, which necessitates the use of new materials for components like high-k gate oxides to replace traditional silicon dioxide. azonano.combaldengineering.com Zirconium dioxide (ZrO2) is a leading candidate for these applications due to its high dielectric constant. baldengineering.comosti.gov ALD is the preferred method for depositing these ultrathin, high-quality films. azonano.comosti.gov While various cyclopentadienyl zirconium compounds have been successfully used as precursors for the ALD of ZrO2 films for semiconductor applications, the specific use of this compound is not as widely documented as other derivatives like (CpMe)2ZrMe2. azonano.comresearchgate.net The choice of precursor is critical as it influences the film's properties, including crystallinity and purity. osti.govrsc.org

The fabrication of advanced semiconductor devices often involves etching high-aspect-ratio features. ALD is uniquely suited for depositing conformal protective layers on the sidewalls of these structures, a process known as etch passivation. While specific research detailing the use of this compound for this purpose is limited, the excellent conformality of films grown using cyclopentadienyl-based precursors suggests their potential in such applications. baldengineering.comrsc.org The ability to deposit a uniform layer deep within trenches is a key advantage of ALD with these types of precursors. rsc.org

Zirconium dioxide films, deposited by ALD, serve as high-k dielectric layers in transistors and capacitors, enabling smaller and more efficient electronic components. baldengineering.comosti.gov These films can also function as barrier layers to prevent diffusion between different materials in an integrated circuit. The selection of the zirconium precursor is crucial for achieving the desired electrical and physical properties of the deposited film. google.comrsc.org For instance, certain mixed alkylamido-cyclopentadienyl zirconium precursors have been shown to produce high-permittivity ZrO2 films with low leakage current, making them suitable for dielectric applications. rsc.org

Thin films of zirconium-based materials can be used to modify the surfaces of electrodes in energy storage devices like batteries and fuel cells. These coatings can enhance performance and stability. For example, ALD-deposited ZrO2 can be used as a protective layer on cathodes. researchgate.net While the direct application of this compound for this purpose is not extensively reported, the general capability of ALD to deposit uniform and conformal oxide layers makes cyclopentadienyl zirconium precursors candidates for creating such functional coatings on electrode materials. researchgate.net

FeatureDescription
Deposition Technique Atomic Layer Deposition (ALD)
Precursor (CpMe)2ZrMe2 (a related cyclopentadienyl compound)
Co-reactant Ozone (O3)
Substrate Silicon (100)
Deposition Temperature 350°C
Application High-k dielectric films

This table presents data for a related cyclopentadienyl zirconium compound to illustrate a typical ALD process for ZrO2 thin films. azonano.com

Precursor ClassKey Advantages in ALD
Cyclopentadienyl Zirconium CompoundsHigher volatility and reactivity, often leading to higher growth rates at lower temperatures. researchgate.net
Can produce films with minimal impurities. azonano.com
Enables deposition of highly conformal films. baldengineering.comrsc.org

Atomic Layer Deposition (ALD) Precursor Applications

Functional Material Synthesis Beyond Thin Films

This compound, often referred to as zirconocene (B1252598) dihydride (Cp₂ZrH₂), serves as a significant precursor and catalyst in the synthesis of various functional materials beyond thin film applications. Its utility is particularly notable in the controlled synthesis of oligomers and polymers, which are foundational materials in the production of advanced synthetic compounds like adhesives and lubricants.

The primary application of zirconocene dihydride in this context is in catalytic systems for the dimerization and oligomerization of alkenes. researchgate.netmdpi.comnih.gov These processes typically involve the use of Cp₂ZrH₂ in conjunction with co-catalysts, such as organoaluminum compounds and boron-based activators, to create highly reactive catalytic centers. preprints.orgmdpi.com

Synthesis of Functional Oligomers

Research has demonstrated that catalytic systems based on zirconocene dihydride are effective for the controlled oligomerization of α-olefins, such as 1-hexene. mdpi.comcolab.ws The activity and selectivity of these systems can be finely tuned by adjusting the components of the catalytic system, including the type of activator used.

For instance, the combination of [Cp₂ZrH₂]₂ with ClAlEt₂ and an activator like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) has been shown to selectively produce head-to-tail alkene dimers with yields as high as 93%. mdpi.com In these catalytic cycles, bimetallic Zr,Zr-hydride complexes have been identified as key intermediates that are responsible for the dimerization of the alkene. nih.govresearchgate.net The resulting dimers and light oligomers are valuable precursors for a range of high-performance synthetic materials. mdpi.comsemanticscholar.org

The chemoselectivity of the reaction, steering it towards either dimerization or the formation of heavier oligomers, is influenced by the choice of activator and the reaction conditions. Cationic Zr,Al-hydride intermediates are believed to lead to the formation of longer-chain oligomers. researchgate.net The steric and electronic environment of the zirconocene catalyst also plays a crucial role in determining the molecular weight distribution of the resulting oligomers. semanticscholar.org

Catalyst SystemAlkeneActivatorProduct(s)Yield (%)Reference(s)
[Cp₂ZrH₂]₂-ClAlEt₂1-HexeneB(C₆F₅)₃Dimerup to 93 mdpi.com
[Cp₂ZrH₂]₂-ClAlEt₂1-Hexene(Ph₃C)[B(C₆F₅)₄]Dimers and OligomersVariable mdpi.com
Cp₂ZrCl₂-HAlBuⁱ₂1-HexeneB(C₆F₅)₃Dimer>94 mdpi.com
L₂ZrCl₂-HAlBuⁱ₂1-HexeneMMAO-12Heavy Oligomers- semanticscholar.org

This table presents selected research findings on alkene oligomerization using zirconocene-based catalysts. Note that some systems start with the dichloride precursor, which forms hydride intermediates in situ.

Role in Polymerization

While zirconocene dihydride is extensively studied in oligomerization, the broader class of zirconocene compounds, particularly zirconocene dichloride, are well-established as homogeneous Ziegler-Natta catalysts for the polymerization of α-olefins. wikipedia.orglibretexts.org These catalytic systems, typically activated by methylaluminoxane (B55162) (MAO), are fundamental to the industrial production of polyolefins like polyethylene (B3416737) and polypropylene. researchgate.netippi.ac.ir

In these systems, the zirconocene precatalyst is converted into a catalytically active cationic species that initiates and propagates the polymerization chain. libretexts.org Although the dichloride is the more common precursor, it is the formation of metal-hydride and metal-alkyl species that are crucial to the catalytic cycle. Given that zirconocene dihydride is a key hydride-containing species, it is mechanistically relevant to these polymerization processes, even if not used as the primary starting material in all industrial applications. The study of zirconocene hydrides provides critical insight into the mechanisms of chain initiation, propagation, and termination in Ziegler-Natta polymerization. mdpi.com

Theoretical and Computational Chemistry Studies of Bis Cyclopentadienyl Zirconium Iv Dihydride

Electronic Structure Investigations of Zirconocene (B1252598) Hydrides

Computational quantum chemistry provides a powerful lens through which the electronic structure of zirconocene hydrides can be examined. These studies reveal the nature of the metal-ligand bonding, the distribution of electron density, and the characteristics of the frontier molecular orbitals (HOMO and LUMO), which are fundamental to understanding the compound's stability and reactivity.

Investigations into related zirconium complexes, such as dinuclear zirconocene hydrides, show that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are often centered on the metal, but the presence of bridging hydride ligands can significantly influence their energy levels. A decrease in the Zr–Zr distance in dinuclear species, facilitated by bridging hydrides, can lead to more efficient orbital overlap and a reduction in the HOMO-LUMO gap. nih.gov

For Cp₂ZrH₂ and its derivatives, the primary bonding interactions involve the donation of π-electrons from the cyclopentadienyl (B1206354) rings to the zirconium center and the formation of covalent bonds between zirconium and the hydride ligands. Natural Bond Orbital (NBO) analysis is a common computational technique used to quantify these interactions. NBO analysis on various zirconocene complexes has shown that the zirconium center typically carries a significant positive partial charge, indicating a high degree of ionicity in the Zr-Cp bonding. nih.gov The Zr-H bonds are highly covalent but polarized, with the hydrogen atoms carrying a small negative charge, consistent with their hydridic nature.

The frontier orbitals of Cp₂ZrH₂ are key to its reactivity. The HOMO is typically a d-orbital on the zirconium atom, making the complex a potential nucleophile or subject to oxidative addition. The LUMO is also a metal-centered d-orbital, which is crucial for accepting electron density from incoming substrates, such as alkenes or alkynes, in catalytic reactions like hydrozirconation.

Table 1: Calculated Electronic Properties of Representative Zirconocene Complexes from DFT Studies

Computational Modeling of Reaction Pathways and Energy Landscapes

DFT calculations are extensively used to map the potential energy surfaces of reactions involving zirconocene hydrides. This involves locating and characterizing the energies of reactants, intermediates, transition states, and products. Such studies provide detailed mechanistic insights, including the determination of rate-limiting steps and the factors controlling selectivity.

A key reaction involving zirconocene hydrides is hydrozirconation, the addition of a Zr-H bond across an unsaturated C-C bond. Computational modeling of this process shows that it typically proceeds through a four-centered transition state where the alkene or alkyne coordinates to the zirconium center before the hydride migrates to one of the carbon atoms.

For instance, DFT has been used to investigate the diastereoselective reduction of chiral sulfinyl ketimines by a zirconium hydride. nih.gov These calculations explored various possible transition state models, including open and closed six-membered ring structures. The computational results indicated that the reaction proceeds through a closed, half-chair transition state, which successfully rationalized the experimentally observed high stereoselectivity. nih.gov The energy difference between the diastereomeric transition states could be calculated to predict the product ratio.

In another example, the reaction pathway for the formation of a zirconocene triazenido hydride complex and its subsequent reaction with CO₂ was investigated using DFT. rsc.org The calculations revealed a multi-step mechanism involving ligand substitution, hydrogen transfer, and CO₂ insertion. The Gibbs free energies of all intermediates and transition states were computed, identifying the rate-determining step and explaining the favorable role of pyridine coordination in lowering the activation barrier for a key hydrogen transfer step. rsc.org

These computational studies not only corroborate experimental observations but also provide predictive power, allowing for the in-silico design of more efficient catalytic cycles.

Table 2: Calculated Activation Energies for Key Steps in Zirconocene Hydride Reactions

Analysis of Ligand Effects on Zirconium Reactivity and Catalytic Performance

The reactivity and catalytic efficiency of zirconocene dihydride can be finely tuned by modifying the cyclopentadienyl ligands. Computational studies have been instrumental in systematically analyzing how electronic and steric effects of ligand substituents influence the catalyst's performance. nih.govacs.org

Electronic Effects: Electron-donating groups (e.g., methyl) on the Cp rings increase the electron density at the zirconium center. nih.gov This enhanced electron density can strengthen the Zr-H bond and influence the catalyst's nucleophilicity. NBO calculations show a clear trend: as the number of methyl substituents on the Cp ligands increases, the positive charge on the zirconium atom also increases, reflecting the stronger donor capability of the substituted ligands. nih.gov Conversely, electron-withdrawing groups make the zirconium center more electrophilic, which can enhance its ability to coordinate to substrates.

Steric Effects: The steric bulk of the ligands plays a crucial role in controlling substrate access to the metal center and influencing the selectivity of reactions. researchgate.net For example, bulky substituents can create a more open coordination site, which may facilitate the approach of larger substrates. Computational methods, such as the calculation of percent buried volume (%VBur), can quantify the steric environment around the metal center provided by different ligand frameworks. nih.gov Studies on bridged zirconocene catalysts (ansa-metallocenes) have shown that the bridge and substituents on the π-ligands impose geometric constraints that significantly affect the electronic properties and reactivity of the complex. researchgate.net

By systematically varying ligands in silico and calculating key parameters like reaction barriers and complex stability, researchers can rationally design catalysts with desired properties, such as higher activity or improved selectivity, before undertaking synthetic efforts. nih.gov

Prediction and Interpretation of Spectroscopic Signatures (e.g., NMR, IR)

Computational chemistry is a powerful tool for predicting and interpreting the spectroscopic signatures of molecules, which is crucial for their characterization. For zirconocene hydrides, DFT calculations can provide valuable information about their NMR and IR spectra.

NMR Spectroscopy: The chemical shifts of the hydride ligands in zirconocenes are particularly sensitive to the electronic environment around the zirconium center. DFT methods, often using the Gauge-Including Atomic Orbital (GIAO) approach, can calculate NMR shielding tensors, which are then converted to chemical shifts. rsc.org These calculations can help assign experimental spectra, especially for complex structures or mixtures of species in solution. acs.org For example, computational studies have been used to support the identification of various hydride-bridged zirconocene-aluminum species formed in catalyst systems. acs.org The calculated ¹H NMR chemical shifts can distinguish between terminal and bridging hydride ligands, which typically resonate in different regions of the spectrum.

IR Spectroscopy: The vibrational frequencies of zirconocene hydrides can be computed to aid in the interpretation of experimental IR spectra. The Zr-H stretching frequency is a characteristic feature. For example, in a study of a zirconocene triazenido hydride complex, the ν(Zr–H) stretching mode was observed experimentally at 1591 cm⁻¹, which is in good agreement with values for similar compounds and can be corroborated by frequency calculations. rsc.org DFT can predict the frequencies and intensities of vibrational modes, helping to confirm the structure of a synthesized complex and to identify transient species.

The synergy between computational prediction and experimental measurement is essential for the unambiguous characterization of reactive species like bis(cyclopentadienyl)zirconium(IV) dihydride and its derivatives.

Table 3: Spectroscopic Data for Zirconocene Hydride Species

Future Directions and Emerging Research Avenues

Exploration of Untapped Applications in Materials Science and Organic Synthesis

While the traditional application of zirconium hydrides, particularly Schwartz's reagent, has been in hydrozirconation for organic synthesis, future research is aimed at uncovering novel applications. organic-chemistry.orgenamine.netwikipedia.org

In organic synthesis, the focus is shifting towards complex and stereoselective transformations that are challenging to achieve with other reagents. For instance, zirconium hydrides have been successfully employed for the mild and highly diastereoselective reduction of sulfinyl ketimines to produce chiral amines, a critical task in medicinal chemistry. acs.orgnih.gov The high oxophilicity and moderate reactivity of the zirconium center allow for exceptional chemoselectivity, tolerating a wide array of sensitive functional groups such as halides, esters, and nitriles. acs.orgnih.gov This tolerance is a significant advantage in the late-stage functionalization of complex molecules. Future work will likely explore the catalytic asymmetric reduction of a broader range of prochiral substrates.

In materials science, while the inorganic compound zirconium hydride (ZrH₂) is known for applications in hydrogen storage and as a neutron moderator in nuclear reactors, the role of organometallic precursors like bis(cyclopentadienyl)zirconium(IV) dihydride is less direct but emerging. greenearthchem.comnanochemazone.comsamaterials.comwikipedia.org The primary connection is through its use as a catalyst or catalyst precursor for polymerization, creating advanced polymers with controlled properties. nih.gov There is potential for this compound to serve as a precursor for the synthesis of advanced zirconium-based materials, such as ceramics (e.g., Zr₂SC) or specialized coatings, under specific reaction conditions. sigmaaldrich.com The ability to form Zr-Si bonds also suggests possibilities in creating novel silicon-containing polymers and materials. rsc.org

Integration with Advanced In Situ Characterization Techniques

A deep understanding of reaction mechanisms is crucial for the rational design of more efficient catalysts. The future of research on this compound is increasingly tied to the use of advanced in situ and operando characterization techniques. chimia.chyoutube.com These methods allow researchers to observe the catalyst and reacting species under actual reaction conditions, providing invaluable mechanistic insights.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool in this context. In situ ¹H NMR studies have been instrumental in elucidating the mechanism of catalyst generation from zirconocene (B1252598) dichloride, revealing the formation of intermediate species like μ-oxo dimers. nih.govacs.org NMR has also been used to identify and characterize the bimetallic hydride clusters that are active in alkene dimerization. nih.govnih.gov

Beyond NMR, a multi-technique approach is becoming essential. The combination of spectroscopic methods under operating conditions, known as operando spectroscopy, can provide a more complete picture of the catalyst's structure and function. chimia.ch For example, combining X-ray absorption spectroscopy (XAS) with infrared (IR) spectroscopy can simultaneously probe the metal's electronic state and the nature of adsorbed species on the catalyst surface. youtube.com

Furthermore, computational studies, particularly using Density Functional Theory (DFT), are playing a vital predictive and explanatory role. dtu.dk Computational modeling has been used to rationalize the high stereoselectivity observed in zirconium hydride-mediated reductions by analyzing the transition state energies of competing reaction pathways. acs.orgnih.gov Future research will see a tighter integration of these in situ spectroscopic and computational methods to build comprehensive models of catalytic cycles. researchgate.netresearchgate.net

Strategies for Sustainable Synthesis and Application in Green Chemistry

Aligning chemical processes with the principles of green chemistry is a paramount goal for modern science. Research on this compound is increasingly reflecting this trend. Zirconium itself is an earth-abundant metal with low toxicity, making it an attractive alternative to precious metals like palladium, rhodium, or platinum often used in catalysis. nih.govtdl.org

A key strategy for sustainable application is the move from stoichiometric reagents to catalytic systems. The development of methods that use only a small amount of a zirconocene precatalyst to perform transformations is a significant step forward. acs.orgtdl.org This approach improves atom economy and reduces waste. The mild reaction conditions and high functional group tolerance of these new catalytic systems further contribute to their green credentials by minimizing energy consumption and avoiding the need for protecting groups. acs.orgacs.org

The development of more sustainable synthesis routes for the hydride reagents themselves is another important avenue. While the classic preparation of Schwartz's reagent involves lithium aluminum hydride, research into in situ generation using milder and safer reducing agents like hydrosilanes is a step towards a greener process. acs.orgsantiago-lab.comorgsyn.org The ultimate goal is to develop catalytic cycles that use benign, readily available hydrogen sources with high efficiency. The inherent selectivity of zirconium hydride reactions, which often leads to the formation of a single desired product with minimal byproducts, is a core principle of green chemistry, minimizing downstream purification efforts and waste generation. researchgate.net

Q & A

Basic: What are the established synthetic routes for Bis(cyclopentadienyl)zirconium(IV) dihydride, and how can their efficiency be optimized methodologically?

Answer:
Synthetic routes typically involve ligand substitution or protonolysis reactions starting from zirconocene dichloride (Cp₂ZrCl₂) with hydride sources like LiAlH₄ or NaBH₄. Methodological optimization requires:

  • Solvent selection : Polar aprotic solvents (e.g., THF) enhance reaction homogeneity, while inert atmospheres prevent oxidation .
  • Temperature control : Lower temperatures (e.g., –78°C) stabilize reactive intermediates, as evidenced by NMR monitoring .
  • Characterization : Confirm purity via X-ray diffraction (XRD) and elemental analysis, with comparative yield calculations to assess efficiency .

Basic: Which spectroscopic techniques are most effective for characterizing the hydride ligands in this compound?

Answer:

  • ¹H NMR : Detects hydride resonances in the upfield region (δ –5 to –15 ppm), though signal broadening due to quadrupolar relaxation may require low-temperature measurements .
  • Infrared (IR) spectroscopy : ν(Zr–H) stretches typically appear near 1500–1600 cm⁻¹, with comparisons to deuterated analogs to confirm assignments .
  • Neutron diffraction : Resolves hydride positions in the crystal lattice, critical for structural validation .
  • X-ray absorption spectroscopy (XAS) : Probes local electronic environment around Zr centers .

Advanced: How can density functional theory (DFT) calculations predict the reactivity of this compound in hydrogenation reactions?

Answer:

  • Modeling active sites : Use hybrid functionals (e.g., B3LYP) with LANL2DZ basis sets for Zr and 6-31G* for lighter atoms to simulate the Zr–H bonding environment .
  • Transition state analysis : Locate energy barriers for H₂ activation using nudged elastic band (NEB) methods .
  • Validation : Compare computed activation energies with experimental kinetic data (e.g., Eyring plots) to refine computational models .

Advanced: What experimental strategies resolve contradictions in reported catalytic activities of this compound across studies?

Answer:

  • Systematic condition variation : Isolate variables (e.g., substrate concentration, solvent polarity) using factorial design to identify confounding factors .
  • In situ spectroscopy : Monitor reaction intermediates via operando IR or XAS to detect transient species not accounted for in prior studies .
  • Statistical meta-analysis : Apply ANOVA to aggregated catalytic turnover numbers (TONs) from literature to assess reproducibility and outliers .

Methodological: How should researchers design kinetic studies to elucidate the mechanism of alkene hydrogenation using this complex?

Answer:

  • Variable isolation : Fix substrate/Zr ratios while varying H₂ pressure to derive rate laws (e.g., zero-order in alkene if saturation occurs) .
  • Isotopic labeling : Use D₂ to track H-transfer steps via mass spectrometry or ²H NMR .
  • Competition experiments : Compare rates of substituted alkenes to infer steric/electronic effects on the transition state .

Advanced: How can researchers integrate theoretical frameworks (e.g., ligand field theory) to explain ligand effects on this compound’s stability?

Answer:

  • Ligand field analysis : Calculate d-orbital splitting patterns using angular overlap models to correlate ligand donor strength (Cp⁻ vs. substituted Cp) with thermal stability .
  • Thermogravimetric analysis (TGA) : Measure decomposition temperatures under inert atmospheres, correlating with computed ligand dissociation energies .

Methodological: What criteria should guide the formulation of novel research questions about this compound’s applications in asymmetric catalysis?

Answer:

  • FINER framework : Ensure questions are Feasible (e.g., accessible chiral ligands), Novel (unexplored substrate scope), and Relevant (sustainable chemistry goals) .
  • PICO structure : Define Population (specific substrates), Intervention (chiral Zr complex), Comparison (existing catalysts), and Outcome (enantiomeric excess) .

Advanced: How can bibliometric analysis identify gaps in the existing literature on zirconocene dihydride derivatives?

Answer:

  • Keyword clustering : Use tools like VOSviewer to map connections between "zirconium hydrides," "hydrogenation mechanisms," and "computational modeling" in Scopus/Web of Science databases .
  • Citation network analysis : Identify under-cited studies proposing alternative mechanisms, suggesting areas for replication or refinement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.